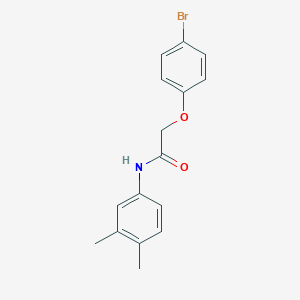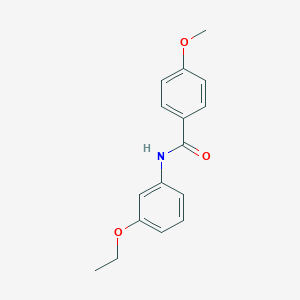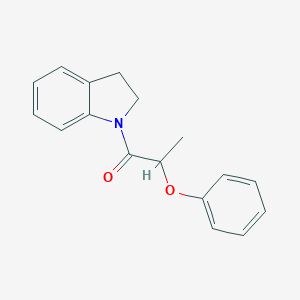
Phenyl 2,5-dibromobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2,5-dibromobenzenesulfonate, also known as DBBPS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonate ester that is commonly used as a reagent for the synthesis of various organic compounds. DBBPS is a highly reactive compound that has several applications in the field of organic chemistry.
Aplicaciones Científicas De Investigación
Phenyl 2,5-dibromobenzenesulfonate has several applications in the field of scientific research. It is commonly used as a reagent in the synthesis of various organic compounds. Phenyl 2,5-dibromobenzenesulfonate is also used as a fluorescent probe for the detection of proteins and nucleic acids. It has been used in the development of biosensors for the detection of glucose and other biomolecules. Phenyl 2,5-dibromobenzenesulfonate has also been used in the synthesis of new materials for use in optoelectronics and photonics.
Mecanismo De Acción
Phenyl 2,5-dibromobenzenesulfonate is a highly reactive compound that can react with a variety of nucleophiles. The mechanism of action of Phenyl 2,5-dibromobenzenesulfonate involves the attack of a nucleophile on the sulfur atom of the sulfonate ester. This results in the formation of a new carbon-sulfur bond and the release of the phenyl group. The reaction is highly exothermic and can be used to drive other chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Phenyl 2,5-dibromobenzenesulfonate. However, it has been shown to be toxic to aquatic organisms and can cause skin irritation and eye damage in humans. It is important to handle Phenyl 2,5-dibromobenzenesulfonate with care and to follow proper safety protocols when working with the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl 2,5-dibromobenzenesulfonate has several advantages for use in lab experiments. It is a highly reactive compound that can be used to drive other chemical reactions. It is also a fluorescent probe that can be used for the detection of proteins and nucleic acids. However, Phenyl 2,5-dibromobenzenesulfonate has limitations as well. It is a toxic compound that requires careful handling. It is also highly reactive and can be difficult to control in some reactions.
Direcciones Futuras
There are several future directions for research involving Phenyl 2,5-dibromobenzenesulfonate. One direction is the development of new materials for use in optoelectronics and photonics. Phenyl 2,5-dibromobenzenesulfonate has already been used in the synthesis of new materials, and further research in this area could lead to the development of new technologies. Another direction is the development of biosensors for the detection of biomolecules. Phenyl 2,5-dibromobenzenesulfonate has already been used in the development of biosensors, and further research in this area could lead to the development of more sensitive and specific biosensors. Finally, further research is needed to understand the biochemical and physiological effects of Phenyl 2,5-dibromobenzenesulfonate. This information is important for the safe handling and use of the compound in scientific research.
Métodos De Síntesis
The synthesis of Phenyl 2,5-dibromobenzenesulfonate involves the reaction of phenol with sulfuric acid and bromine. The reaction results in the formation of phenyl 2,5-dibromobenzenesulfonate. The synthesis of Phenyl 2,5-dibromobenzenesulfonate is a straightforward process that can be carried out in a laboratory setting. The purity of the compound can be improved by recrystallization.
Propiedades
Nombre del producto |
Phenyl 2,5-dibromobenzenesulfonate |
|---|---|
Fórmula molecular |
C12H8Br2O3S |
Peso molecular |
392.06 g/mol |
Nombre IUPAC |
phenyl 2,5-dibromobenzenesulfonate |
InChI |
InChI=1S/C12H8Br2O3S/c13-9-6-7-11(14)12(8-9)18(15,16)17-10-4-2-1-3-5-10/h1-8H |
Clave InChI |
KKNXEECEILHGIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canónico |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B267669.png)
![2-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B267670.png)
![1-[3-(1-Naphthyl)acryloyl]azepane](/img/structure/B267671.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}isonicotinamide](/img/structure/B267673.png)

![2-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B267675.png)
![1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine](/img/structure/B267677.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B267678.png)
![4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B267681.png)


![N-[4-(aminosulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B267689.png)
![N-[4-[[(4-tert-butylphenyl)-oxomethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B267690.png)
![2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B267693.png)